molecular formula C8H5F3N2O3S B1612959 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate CAS No. 479552-94-8

1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate

Cat. No.: B1612959
CAS No.: 479552-94-8
M. Wt: 266.2 g/mol
InChI Key: LRYTVOHQGBBSAZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate is a fluorinated building block used in various chemical syntheses. It is characterized by its empirical formula C8H5F3N2O3S and a molecular weight of 266.20 g/mol .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of pyrrolo[2,3-b]pyridine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate can be compared with other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYTVOHQGBBSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625963
Record name 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479552-94-8
Record name 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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